2-HYDROXY-3-METHOXYBENZALDEHYDE 1-[4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-PYRIMIDINYL]HYDRAZONE
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Overview
Description
2-HYDROXY-3-METHOXYBENZALDEHYDE 1-[4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-PYRIMIDINYL]HYDRAZONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzaldehyde moiety substituted with hydroxy and methoxy groups, and a hydrazone linkage to a pyrimidinyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-3-METHOXYBENZALDEHYDE 1-[4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-PYRIMIDINYL]HYDRAZONE typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with a hydrazine derivative. The reaction is carried out under controlled conditions, often in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds, purification steps, and final condensation reactions. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-3-METHOXYBENZALDEHYDE 1-[4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-PYRIMIDINYL]HYDRAZONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine or amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selective reactivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a wide range of substituted aromatic compounds .
Scientific Research Applications
2-HYDROXY-3-METHOXYBENZALDEHYDE 1-[4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-PYRIMIDINYL]HYDRAZONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-HYDROXY-3-METHOXYBENZALDEHYDE 1-[4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-PYRIMIDINYL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methoxybenzaldehyde: A simpler analog with similar functional groups but lacking the hydrazone and pyrimidinyl moieties.
3,4-Dimethoxybenzaldehyde: Another related compound with methoxy substitutions but different overall structure.
2-Hydroxy-5-methoxybenzaldehyde: A positional isomer with similar functional groups but different substitution pattern.
Uniqueness
The uniqueness of 2-HYDROXY-3-METHOXYBENZALDEHYDE 1-[4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-PYRIMIDINYL]HYDRAZONE lies in its complex structure, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-[(E)-[[4-(3,4-dimethoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4/c1-32-22-13-12-18(14-24(22)34-3)21-15-20(17-8-5-4-6-9-17)28-26(29-21)30-27-16-19-10-7-11-23(33-2)25(19)31/h4-16,31H,1-3H3,(H,28,29,30)/b27-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTXKVTTWSWXMK-JVWAILMASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)NN=CC4=C(C(=CC=C4)OC)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N/N=C/C4=C(C(=CC=C4)OC)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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